molecular formula C13H13N3 B14442505 Methylaminoazobenzene CAS No. 55914-87-9

Methylaminoazobenzene

Cat. No.: B14442505
CAS No.: 55914-87-9
M. Wt: 211.26 g/mol
InChI Key: CPKKERYUBQHXOC-UHFFFAOYSA-N
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Description

Methylaminoazobenzene is an organic compound belonging to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant yellow color and has been widely used as a dye. It is also recognized for its potential carcinogenic properties, which have made it a subject of extensive research in toxicology and cancer studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylaminoazobenzene can be synthesized through the azo coupling reaction, which involves the reaction of a diazonium salt with an activated aromatic compound. The typical synthetic route includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Methylaminoazobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methylaminoazobenzene has been extensively studied for its applications in various fields:

    Chemistry: Used as a dye and a reagent in organic synthesis.

    Biology: Studied for its mutagenic and carcinogenic properties, making it a model compound in cancer research.

    Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.

    Industry: Utilized as a dye in textiles, plastics, and other materials

Mechanism of Action

The mechanism by which methylaminoazobenzene exerts its effects involves its interaction with cellular components. The compound can undergo metabolic activation in the liver, leading to the formation of reactive intermediates that can bind to DNA and proteins. This binding can result in mutations and cellular damage, contributing to its carcinogenic properties. The primary molecular targets include DNA and various enzymes involved in metabolic processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features, which influence its reactivity and biological effects. The presence of the methylamino group enhances its lipophilicity and ability to interact with cellular membranes, contributing to its distinct toxicological properties .

Properties

CAS No.

55914-87-9

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

N-methyl-2-phenyldiazenylaniline

InChI

InChI=1S/C13H13N3/c1-14-12-9-5-6-10-13(12)16-15-11-7-3-2-4-8-11/h2-10,14H,1H3

InChI Key

CPKKERYUBQHXOC-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1N=NC2=CC=CC=C2

Origin of Product

United States

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